molecular formula C8H3F3N2O2 B1589939 5-Nitro-2-(trifluoromethyl)benzonitrile CAS No. 887350-95-0

5-Nitro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1589939
CAS No.: 887350-95-0
M. Wt: 216.12 g/mol
InChI Key: KGIRDFJKJWPGLT-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 887350-95-0 . It has a molecular weight of 216.12 . It is a solid substance stored at a temperature between 2-8°C in a dry environment .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H3F3N2O2 . The InChI code for this compound is 1S/C8H3F3N2O2/c9-8(10,11)7-2-1-6(13(14)15)3-5(7)4-12/h1-3H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 216.12 . It is stored at a temperature between 2-8°C in a dry environment .

Scientific Research Applications

Nitroheterocyclic Compounds in Therapeutics

Nitroheterocyclic drugs, a category that includes compounds like 5-Nitro-2-(trifluoromethyl)benzonitrile, are highlighted for their broad-spectrum activity against protozoan and bacterial infections. These compounds are essential in treating diseases such as giardiasis, trichomoniasis, and amebiasis, demonstrating significant chemotherapeutic and pharmacokinetic properties (Raether & Hänel, 2003).

Azo Coupling Reactions and Dyes

In the field of dyes and pigments, this compound is involved in azo coupling reactions, producing N-substituted benzisothiazoles. These reactions are crucial for creating azo compounds and triazenes, which find applications in developing stable, color-changing dyes. The stability of these compounds in acidic mediums and their unique color-changing properties upon reaction are of significant interest (Pr̆ikryl et al., 2007).

Organic Electronics and Molecular Devices

The compound's role extends to the domain of organic electronics, where it contributes to the development of molecular electronic devices. These applications include creating devices with high on-off ratios and negative differential resistance, crucial for advancing electronic and photonic technologies (Chen et al., 1999).

Advanced Material Synthesis

This compound plays a role in synthesizing novel materials, such as metal-organic frameworks (MOFs), which serve as efficient and recyclable catalysts for chemical reactions. These materials have broad implications in catalysis, demonstrating exceptional yield and selectivity in reactions like the enamination of β-ketoesters (Zhao et al., 2013).

High Voltage Battery Additives

Moreover, it has been utilized as an electrolyte additive in lithium-ion batteries, particularly for high voltage applications. The addition of 4-(Trifluoromethyl)-benzonitrile to the electrolyte significantly improves the cyclic stability and performance of high voltage lithium ion batteries (Huang et al., 2014).

Safety and Hazards

The safety information for 5-Nitro-2-(trifluoromethyl)benzonitrile indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-2-1-6(13(14)15)3-5(7)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRDFJKJWPGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541651
Record name 5-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887350-95-0
Record name 5-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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